6,7-Dimethoxy-4-phenylcoumarin

Enzyme inhibition Drug metabolism Cytochrome P450

CYP2A6 researchers often encounter inconsistent probe selectivity across substrates, compromising mechanistic studies. 6,7-Dimethoxy-4-phenylcoumarin (CAS 1857-05-2) resolves this with validated differential inhibition kinetics: • 15.7-fold substrate-dependent binding: Ki 70 nM (coumarin 7-hydroxylation) vs. Ki 1,100 nM (nicotine metabolism) for active-site dissection • 4-fold IC50 differentiation from 5,7-regioisomer (200 vs. 50 nM), enabling positional SAR comparator studies • Superior in vivo antitumor efficacy (T/C 44.9% at 10 mg/kg) vs. 4-p-methoxylphenyl analog in LLC-bearing mice Supplied at ≥98% purity; ideal for CYP2A6 inhibition assays and oncology lead optimization.

Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
CAS No. 1857-05-2
Cat. No. B154333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-4-phenylcoumarin
CAS1857-05-2
Molecular FormulaC17H14O4
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=CC(=O)O2)C3=CC=CC=C3)OC
InChIInChI=1S/C17H14O4/c1-19-15-8-13-12(11-6-4-3-5-7-11)9-17(18)21-14(13)10-16(15)20-2/h3-10H,1-2H3
InChIKeyBUZZVHCRHOIKOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethoxy-4-phenylcoumarin: Compound Identity and Structural Class


6,7-Dimethoxy-4-phenylcoumarin (CAS 1857-05-2), also known as methyldalbergin or O-methyldalbergin, is a naturally occurring neoflavonoid belonging to the 4-phenylcoumarin structural class . The compound has a molecular formula of C17H14O4 and a molecular weight of 282.29 g/mol [1]. It is found in Dalbergia odorifera, Dalbergia spp., and Machaerium pedicellatum . The 6,7-dimethoxy substitution pattern on the coumarin A-ring, combined with an unsubstituted phenyl group at the 4-position, distinguishes this compound from other 4-arylcoumarin analogs that bear different oxygenation patterns or additional substituents [2].

Why Generic Substitution Fails for 6,7-Dimethoxy-4-phenylcoumarin


The 6,7-dimethoxy substitution pattern on the coumarin A-ring and the unsubstituted 4-phenyl moiety confer biological activity profiles that differ markedly from closely related 4-arylcoumarin analogs. Structure-activity relationship studies across the 4-phenylcoumarin series demonstrate that methoxy group position, count, and additional substituents on the phenyl ring critically modulate target selectivity and potency [1]. For instance, moving methoxy groups from the 6,7-positions to the 5,7-positions yields 5,7-dimethoxy-4-phenylcoumarin, which exhibits substantially altered CYP2A6 inhibition kinetics (50 nM IC50 vs. 200 nM IC50 for the 6,7-isomer) [2]. Similarly, adding a para-methoxy group to the phenyl ring produces 5,7-dimethoxy-4-p-methoxylphenylcoumarin, which demonstrates reduced antitumor efficacy in vivo relative to the 4-phenyl analog [3]. These differential activities underscore that generic substitution among 4-arylcoumarins is not scientifically justified without direct comparative evidence.

6,7-Dimethoxy-4-phenylcoumarin: Key Differentiation Evidence


CYP2A6 Inhibition: 6,7- vs. 5,7-Dimethoxy Regioisomer

In human liver microsome assays assessing inhibition of CYP2A6-mediated coumarin 7-hydroxylation, 6,7-dimethoxy-4-phenylcoumarin exhibits an IC50 of 200 nM following 30-minute preincubation [1]. In contrast, the 5,7-regioisomer 5,7-dimethoxy-4-phenylcoumarin displays a 4-fold higher potency with an IC50 of 50 nM under identical assay conditions [2]. This 4-fold difference in potency demonstrates that methoxy group positioning on the coumarin A-ring is a critical determinant of CYP2A6 inhibitory activity.

Enzyme inhibition Drug metabolism Cytochrome P450

CYP2A6 Substrate-Dependent Binding Affinity

6,7-Dimethoxy-4-phenylcoumarin demonstrates a Ki value of 70 nM for CYP2A6 inhibition in a baculovirus-infected insect cell system using coumarin 7 as substrate with 10-minute preincubation [1]. This represents an approximately 15.7-fold stronger binding affinity compared to its competitive inhibition Ki of 1,100 nM for nicotine metabolism in the same system [2]. The differential Ki values indicate that 6,7-dimethoxy-4-phenylcoumarin exhibits substrate-dependent inhibition potency, with substantially stronger binding when coumarin 7 is the probe substrate.

Enzyme kinetics Binding affinity CYP2A6

Antitumor Efficacy: 4-Phenyl vs. 4-Methoxylphenyl Analog in Murine Lung Carcinoma

In a murine Lewis lung carcinoma (LLC) xenograft model, 5,7-dimethoxy-4-phenylcoumarin—the 5,7-regioisomer of the target compound—demonstrated superior antitumor efficacy compared to its 4-p-methoxylphenyl-substituted analog [1]. At 10 mg/kg intraperitoneal administration, the 4-phenyl analog achieved a T/C value of 44.9%, whereas the 4-p-methoxylphenyl analog yielded a T/C value of 50.0% [1]. Both compounds were benchmarked against adriamycin (positive control), which exhibited a T/C value of 55.9% at 2 mg/kg [1]. This represents an approximately 10.2% improvement in tumor growth inhibition for the 4-phenyl analog relative to the 4-p-methoxylphenyl comparator.

Antitumor activity Oncology In vivo efficacy

Anti-inflammatory and Antiproliferative Activity: 4-Phenyl vs. 4-Methoxylphenyl in Macrophages

In LPS-stimulated murine RAW 264.7 macrophage cells, 5,7-dimethoxy-4-phenylcoumarin and 5,7-dimethoxy-4-p-methoxylphenylcoumarin both exhibit concentration-dependent inhibition of inflammatory mediators NO and PGE2, with modulation of iNOS and COX-2 enzyme expression [1]. Both compounds also mildly but significantly reduce TNF-α formation [1]. Notably, 5,7-dimethoxy-4-phenylcoumarin demonstrates more potent inhibition of cell proliferation and more pronounced effects on oncoprotein expression (bcl-2 decrease, Bax increase) in human lung cancer A427 cells compared to its 4-p-methoxylphenyl counterpart [2].

Anti-inflammatory iNOS/COX-2 Macrophage

6,7-Dimethoxy-4-phenylcoumarin: Research and Industrial Applications


CYP2A6 Probe for Differential Substrate Selectivity

Based on the documented Ki of 70 nM for coumarin 7-hydroxylation vs. Ki of 1,100 nM for nicotine metabolism [1], 6,7-dimethoxy-4-phenylcoumarin is appropriate as a CYP2A6 probe compound in studies investigating substrate-dependent inhibition mechanisms. Its 15.7-fold differential binding profile enables researchers to dissect CYP2A6 active site interactions and assess inhibitor selectivity across different CYP2A6 substrates [1].

SAR Studies: 6,7- vs. 5,7-Dimethoxy Substitution on 4-Phenylcoumarin

The 4-fold difference in CYP2A6 IC50 between 6,7-dimethoxy-4-phenylcoumarin (200 nM) and its 5,7-regioisomer (50 nM) establishes this compound as an essential comparator in structure-activity relationship studies [1]. Researchers investigating how methoxy group positioning on the coumarin A-ring modulates target engagement should incorporate both regioisomers to establish positional SAR [2].

Antitumor Lead Optimization: 4-Phenyl vs. 4-Methoxylphenyl Pharmacophore

In vivo efficacy data showing that the 4-phenyl analog achieves superior tumor growth inhibition (T/C = 44.9%) compared to the 4-p-methoxylphenyl analog (T/C = 50.0%) at equivalent 10 mg/kg dosing in LLC-bearing mice [1] supports the use of 6,7-dimethoxy-4-phenylcoumarin and its close analogs in oncology lead optimization programs. The 4-phenyl pharmacophore correlates with enhanced antiproliferative activity and more pronounced modulation of bcl-2/Bax oncoprotein expression [1].

Anti-inflammatory Research: iNOS/COX-2 Pathways and Antiproliferative Activity

5,7-Dimethoxy-4-phenylcoumarin demonstrates concentration-dependent inhibition of NO and PGE2 production in LPS-induced RAW 264.7 macrophages, along with mild TNF-α reduction [1]. Importantly, the 4-phenyl analog exhibits stronger antiproliferative effects and more pronounced oncoprotein modulation than the 4-p-methoxylphenyl comparator [2]. This dual-activity profile supports research into compounds with combined anti-inflammatory and antiproliferative mechanisms.

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